Benzamide, 4-[(1-methylethyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-
Overview
Description
Benzamide, 4-[(1-methylethyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)- is a complex organic compound with significant applications in various fields. This compound is characterized by its benzamide core, substituted with an isoxazole ring and a sulfonyl group. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-[(1-methylethyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)- typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of nitrile oxides with olefins to form the isoxazole ring . The benzamide core is then introduced through condensation reactions involving benzoic acids and amines under specific conditions such as ultrasonic irradiation .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to enhance yield and reduce environmental impact. Techniques such as the use of solid acid catalysts and ultrasonic irradiation are utilized to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-[(1-methylethyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, involving reagents such as halogens and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted benzamides and isoxazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Benzamide, 4-[(1-methylethyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzamide, 4-[(1-methylethyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Benzamide, 2-chloro-4-fluoro-N-[[methyl(1-methylethyl)amino]sulfonyl]-5-nitro-
- Benzamide, 5-amino-2-chloro-4-fluoro-N-[[methyl(1-methylethyl)amino]sulfonyl]-
- Benzamide, 3-amino-4-fluoro-N-[[methyl(1-methylethyl)amino]sulfonyl]-
Uniqueness
What sets Benzamide, 4-[(1-methylethyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)- apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the isoxazole ring and sulfonyl group enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Biological Activity
Benzamide, 4-[(1-methylethyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)- is a synthetic compound with notable biological activities that have garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activities, including mechanisms of action, synthesis methods, and research findings relevant to its therapeutic potential.
Chemical Structure and Properties
The compound features a benzamide core with a sulfonyl group and an isoxazole ring, contributing to its unique chemical reactivity and biological interactions. Its chemical structure can be represented as follows:
CAS Number: 941868-65-1
Benzamide derivatives often exhibit their biological effects through enzyme inhibition or modulation of biochemical pathways. The specific mechanism for this compound involves:
- Enzyme Inhibition: The compound can bind to active sites of enzymes, blocking substrate access and altering metabolic pathways.
- Interaction with Biological Macromolecules: This compound may also interact with DNA or RNA, affecting replication and transcription processes.
Anticancer Properties
Research indicates that benzamide derivatives possess significant anticancer properties. For instance, studies have demonstrated that related benzamide compounds can inhibit the growth of various cancer cell lines, including lung cancer cells (A549) and others. The activity is often assessed using the MTT assay to determine cell viability.
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Benzamide Derivative | A549 | 10.88 ± 0.82 |
Control (Hydroxyurea) | A549 | IC50 not specified |
Antiviral Activity
Benzamide compounds have shown promise as antiviral agents. For example, derivatives have been studied for their efficacy against Hepatitis B virus (HBV), demonstrating the ability to enhance intracellular levels of antiviral proteins like APOBEC3G, which inhibit viral replication .
Antioxidant Activity
In addition to anticancer and antiviral properties, some studies have reported antioxidant activities associated with benzamide derivatives. These compounds can scavenge free radicals, potentially mitigating oxidative stress-related damage in cells.
Research Findings
Recent studies have explored various aspects of the biological activity of benzamide derivatives:
- Synthesis and Evaluation: A study synthesized several benzamide derivatives and evaluated their cytotoxicity against human lung cancer cells. The most potent derivative exhibited an IC50 value indicating strong anticancer activity .
- Molecular Docking Studies: In silico molecular docking studies have been employed to predict interactions between benzamide derivatives and target proteins involved in cancer progression. These studies provide insights into the binding affinities and potential therapeutic applications of these compounds .
- Pharmacokinetic Profiles: Investigations into the pharmacokinetics of these compounds reveal important parameters such as absorption, distribution, metabolism, and excretion (ADME), which are crucial for assessing their viability as therapeutic agents .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-propan-2-ylsulfonylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-9(2)21(18,19)12-6-4-11(5-7-12)14(17)15-13-8-10(3)20-16-13/h4-9H,1-3H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCYPJRLKXUYHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901177663 | |
Record name | 4-[(1-Methylethyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901177663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941868-65-1 | |
Record name | 4-[(1-Methylethyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941868-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(1-Methylethyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901177663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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